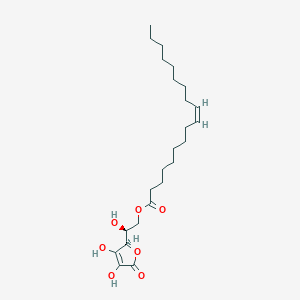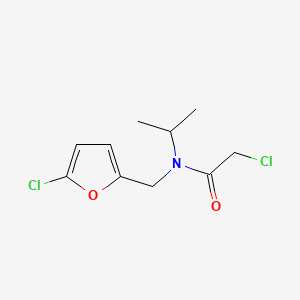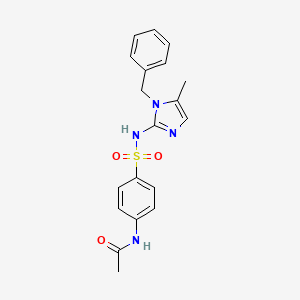
Acetamide, N-(4-(((5-methyl-1-(phenylmethyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(4-(((5-methyl-1-(phenylmethyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines an acetamide group with a sulfonyl-substituted phenyl ring and an imidazole moiety, making it a versatile molecule for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(((5-methyl-1-(phenylmethyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Sulfonylation: The imidazole derivative is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Coupling with Phenyl Ring: The sulfonylated imidazole is coupled with a phenyl ring substituted with an acetamide group through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(4-(((5-methyl-1-(phenylmethyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the phenyl ring and imidazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for benzylic bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Acetamide, N-(4-(((5-methyl-1-(phenylmethyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of Acetamide, N-(4-(((5-methyl-1-(phenylmethyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- involves its interaction with specific molecular targets and pathways. The imidazole moiety can interact with enzymes and receptors, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity towards its targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Acetylamino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide: Shares a similar sulfonyl-phenyl structure but with an isoxazole ring instead of an imidazole ring.
N-(4-Bromophenyl)acetamide: Contains a bromophenyl group instead of the sulfonyl-imidazole moiety.
Uniqueness
The uniqueness of Acetamide, N-(4-(((5-methyl-1-(phenylmethyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific and industrial applications.
Propriétés
Numéro CAS |
71795-33-0 |
|---|---|
Formule moléculaire |
C19H20N4O3S |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
N-[4-[(1-benzyl-5-methylimidazol-2-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C19H20N4O3S/c1-14-12-20-19(23(14)13-16-6-4-3-5-7-16)22-27(25,26)18-10-8-17(9-11-18)21-15(2)24/h3-12H,13H2,1-2H3,(H,20,22)(H,21,24) |
Clé InChI |
UTJUKXVMRLARBX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N1CC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


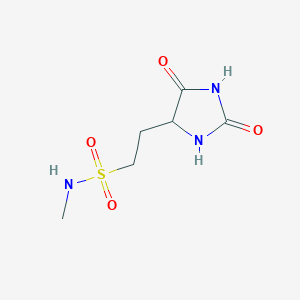
![3-Amino-7-[(2,4-diaminophenyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride](/img/structure/B13774556.png)

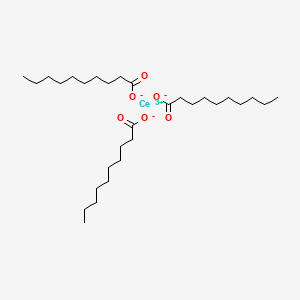
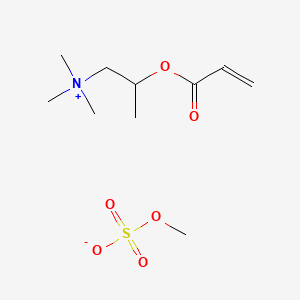

![(3aS,4R,6aS)-4-((tert-butyldiphenylsilyloxy)methyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13774593.png)

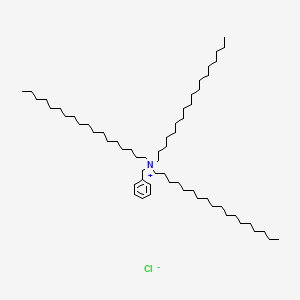
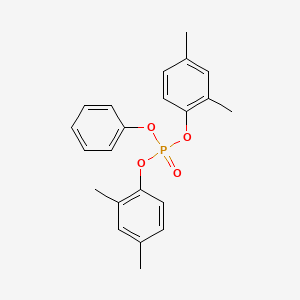
![5,6-Dimethyl-1-propyl-1H-benzo[d]imidazole](/img/structure/B13774610.png)
